molecular formula C₁₀H₂₂O₃ B1156334 (3R)-3,7-Dimethyloctane-1,3,6-triol

(3R)-3,7-Dimethyloctane-1,3,6-triol

Cat. No.: B1156334
M. Wt: 190.28
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3,7-Dimethyloctane-1,3,6-triol is a chiral aliphatic triol characterized by hydroxyl groups at positions 1, 3, and 6 of an octane backbone, with methyl substituents at C-3 and C-5. The following analysis compares this triol to structurally or functionally related compounds from marine and plant sources, as inferred from available evidence.

Properties

Molecular Formula

C₁₀H₂₂O₃

Molecular Weight

190.28

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Marine-Derived Ceramides

Marine ceramides, such as neritinaceramides A–E isolated from Bugula neritina, share triol moieties but within larger, amide-linked structures. For example:

  • Neritinaceramide A (Compound 1): Contains a triol (positions 1, 3, 3′) in a 4,8,10-octadecatriene chain linked to a hexadecanoylamino group .
  • Key Differences: Hydroxyl Positioning: The marine ceramides feature hydroxyls at 1, 3, and 3′ (or 2′), contrasting with the 1,3,6 arrangement in (3R)-3,7-dimethyloctane-1,3,6-triol. Chain Length and Unsaturation: The ceramides have longer (C18) unsaturated backbones, while the target triol is a shorter (C8) saturated compound.

Aliphatic Triols in Plant Aroma Compounds

Plant-derived alcohols, such as linalool and geraniol, are structurally simpler but share hydroxyl or terpene backbones. For instance:

  • (Z)-3,7-Dimethyl-1,3,6-octatriene : Identified in Fujian Baihao Yinzhen tea, this compound has a similar carbon skeleton but replaces hydroxyls with double bonds at positions 1, 3, and 6 .
  • Key Differences :
    • Functional Groups : The tea aroma compound is a triene, lacking hydroxyls, which reduces polarity and increases volatility compared to the triol.
    • Applications : Trienes like (Z)-3,7-dimethyl-1,3,6-octatriene contribute to floral tea aromas, while triols are more likely to participate in hydrogen-bonding interactions or serve as biosynthetic intermediates.

Functional Group Positioning and Bioactivity

Hydroxyl group placement critically influences molecular interactions:

  • Marine Ceramides : The 1,3,3′-triol configuration may facilitate membrane integration or enzyme binding in marine organisms .
  • Plant Alcohols : Linear triols (e.g., 1,3,6-octanetriol analogs) are rare in plant volatiles but could act as precursors for esters or glycosides, as seen in wintersweet (Chimonanthus praecox), where ester content increases 15-fold during blooming .

Data Table: Comparative Analysis of Triols and Related Compounds

Compound Name Source Hydroxyl/Key Groups Chain Length Unsaturation Bioactivity/Application Reference
This compound Not specified 1,3,6 (triol) C8 Saturated Hypothetical: Lipid signaling
Neritinaceramide A Marine bryozoan 1,3,3′ (triol) C18 4E,8E,10E Marine drug candidate
(Z)-3,7-Dimethyl-1,3,6-octatriene Fujian Baihao Yinzhen 1,3,6 (triene) C8 Triene Aroma component in tea
Linalool Tea, flowers C3 (alcohol) C10 Monoterpene Floral aroma

Research Implications and Gaps

Structural Specificity : The 1,3,6-triol configuration in this compound is distinct from marine ceramides (1,3,3′) and plant trienes, suggesting unique solubility or recognition properties.

Biosynthetic Pathways : Analogous to jasmine β-glucosidase-mediated release of bound alcohols , the triol could be a glycosylated precursor in unstudied organisms.

Comparative Bioactivity : Marine ceramides exhibit bioactivity due to amide linkages and unsaturation , while the target triol’s shorter chain may limit membrane integration but enhance diffusion.

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